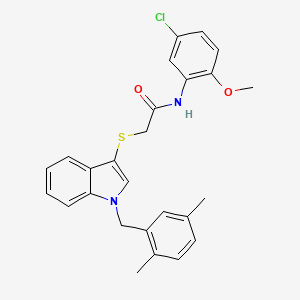
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H25ClN2O2S and its molecular weight is 465.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: C₁₈H₁₈ClN₃O₂S
Molecular Weight: 357.87 g/mol
CAS Number: 898442-04-1
Research indicates that this compound exhibits antiproliferative and pro-apoptotic activities, particularly against various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the regulation of Bcl-2 family proteins.
Key Findings:
- Caspase Activation: Studies have shown that this compound significantly increases the levels of caspase-3 and caspase-8, leading to enhanced apoptosis in cancer cells .
- Bcl-2 Regulation: The compound decreases anti-apoptotic Bcl-2 levels while increasing pro-apoptotic Bax levels, promoting cell death in malignant cells .
Biological Activity Data
The following table summarizes key biological activities observed in various studies:
| Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 10.5 | Significant growth inhibition |
| Apoptosis Induction | HeLa (Cervical Cancer) | 8.3 | Increased caspase activation |
| Cytotoxicity | MCF7 (Breast Cancer) | 12.0 | Induction of cell death |
Case Studies and Research Findings
-
Anticancer Activity:
A study evaluated the compound's effect on various cancer cell lines, demonstrating notable cytotoxicity and apoptosis induction at micromolar concentrations. The research highlighted its potential as a lead compound for developing new anticancer therapies . -
Antimicrobial Properties:
Preliminary investigations also suggested that the compound possesses antimicrobial activity against certain Gram-positive bacteria, indicating a broader therapeutic potential beyond oncology . -
In Silico Studies:
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, supporting its potential effectiveness as an inhibitor of specific kinases involved in cancer progression .
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2S/c1-17-8-9-18(2)19(12-17)14-29-15-25(21-6-4-5-7-23(21)29)32-16-26(30)28-22-13-20(27)10-11-24(22)31-3/h4-13,15H,14,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBJVFFXJARSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














